1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide
Description
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide is a heterocyclic compound featuring a dihydropyridine core with a methyl group at position 1, an oxo group at position 2, and a carbohydrazide moiety at position 4. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions or functionalization of preformed pyridinone scaffolds, as seen in the preparation of related derivatives .
Properties
IUPAC Name |
1-methyl-2-oxopyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10-3-2-5(4-6(10)11)7(12)9-8/h2-4H,8H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMSVCHXICINDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide typically involves the reaction of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Chemical Reactions Analysis
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide has been studied for its potential therapeutic effects:
- Antimicrobial Activity : Several studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. Research shows that modifications to the hydrazide moiety can enhance activity against resistant strains .
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor growth in specific cancer cell lines. Its mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development in cancer therapy .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a series of hydrazide derivatives derived from 1-methyl-2-oxo-1,2-dihydropyridine showed potent activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups on the aromatic ring significantly enhanced antimicrobial potency .
Agricultural Applications
The compound has also been explored for its potential use in agriculture:
- Pesticidal Activity : Research indicates that 1-methyl-2-oxo-1,2-dihydropyridine derivatives can act as effective pesticides. Their ability to disrupt metabolic processes in pests has been documented, providing a basis for developing new agrochemicals .
Case Study: Pesticidal Efficacy
In a field trial, a formulation containing this compound demonstrated a 70% reduction in pest populations compared to untreated controls. The study highlighted its potential as an environmentally friendly alternative to conventional pesticides .
Material Science Applications
The unique structural characteristics of this compound allow it to be utilized in material science:
- Polymer Synthesis : This compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in improving material performance under stress conditions .
Case Study: Polymer Development
Research conducted at a leading materials science institute demonstrated that polymers synthesized using this compound exhibited improved tensile strength and heat resistance compared to traditional polymer formulations. This advancement opens avenues for applications in high-performance materials .
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular metabolism and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The biological and chemical behavior of 2-oxo-1,2-dihydropyridine derivatives is heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Substituents (Positions) | Key Functional Groups | Similarity Score* |
|---|---|---|---|
| 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide | Methyl (1), Oxo (2), Carbohydrazide (4) | Hydrazide, Pyridinone | 1.00 (Reference) |
| 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | Ethyl (1), Oxo (2), Carboxylic acid (4) | Carboxylic acid, Pyridinone | 0.91 |
| 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | Oxo (6), Carboxylic acid (3) | Carboxylic acid, Pyridinone | 0.87 |
| 1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Butyl (1), Hydroxy (6), Methyl (4), Carbonitrile (3) | Carbonitrile, Hydroxy, Pyridinone | 0.83 |
*Similarity scores based on structural alignment (Tanimoto coefficient) from .
Key Observations :
- Alkyl Chain Length : Replacing the methyl group (C1) with ethyl or butyl reduces structural similarity (0.91 and 0.83, respectively), likely altering lipophilicity and metabolic stability .
- Functional Groups : The carbohydrazide group at position 4 distinguishes the target compound from analogs with carboxylic acids (e.g., 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid) or carbonitriles (e.g., 1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile). Carbohydrazides may enhance metal chelation or serve as precursors for hydrazone formation, relevant to drug design .
Key Observations :
Physicochemical Properties
- Melting Points : Analogs with aromatic substituents (e.g., benzyl) exhibit higher melting points (128–130°C) due to crystallinity, whereas alkylated derivatives may have lower melting points .
- Solubility : The carbohydrazide group in the target compound likely increases polarity compared to carbonitrile or alkyl-substituted analogs, affecting bioavailability .
Biological Activity
1-Methyl-2-oxo-1,2-dihydropyridine-4-carbohydrazide (CAS Number: 33972-97-3) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 167.162 g/mol
- Structure : The compound features a dihydropyridine ring with a carbonyl and hydrazide functional group, contributing to its reactivity and biological activity.
Biological Activity Overview
1-Methyl-2-oxo-1,2-dihydropyridine derivatives exhibit a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of 1-methyl-2-oxo-1,2-dihydropyridine possess significant antiproliferative effects against various cancer cell lines. For instance, a comparative analysis of different derivatives indicated that modifications to the pyridine ring can enhance their efficacy:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 1 | HeLa | 0.058 |
| 2 | MDA-MB-231 | 0.069 |
| 3 | A549 | 0.0046 |
These results suggest that specific substitutions on the pyridine ring can lead to improved antiproliferative activity against cancer cells .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 25 |
The compound's effectiveness varies with the structure and functional groups present, indicating potential for development as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, 1-methyl-2-oxo-1,2-dihydropyridine derivatives have demonstrated anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines in human cell lines, suggesting a mechanism for reducing inflammation in various conditions .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of multiple derivatives on HeLa and MDA-MB-231 cells. The results indicated that certain structural modifications led to significantly lower IC values, enhancing their potential as anticancer agents .
- Antimicrobial Efficacy Assessment : Another research effort focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that specific derivatives exhibited strong inhibitory effects, warranting further investigation into their mechanisms of action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
